4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Physicochemical Profiling Lipophilicity Drug Design

Select 4-fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 18645-87-9) when your SAR program demands a controlled, modest logP increase (+0.4 to +0.7 vs. non-fluorinated) without steric bulk. The 4-fluoro substituent imparts a unique 19F NMR fingerprint and distinct 1H coupling pattern, ensuring unambiguous identity confirmation and preventing costly regioisomer mix-ups in fluorine-sensitive target assays. Order ≥98% purity building block for kinase, CYP450, or membrane-protein research.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
Cat. No. B13434825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=CC=C2F
InChIInChI=1S/C9H9FN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3
InChIKeyFIMQLBMFEDJYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 18645-87-9): Sourcing and Baseline Characteristics for Research Procurement


4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 18645-87-9) is a fluorinated benzimidazole derivative characterized by a 4-fluoro substituent on the fused benzene ring and methyl groups at the 1- and 2-positions of the imidazole core . The compound possesses a molecular formula of C9H9FN2, a molecular weight of 164.18 g/mol, and a calculated XLogP3-AA value of 1.9 [1]. Commercially, this compound is typically supplied at purities ranging from 95% to 98% and is utilized as a research intermediate or building block in medicinal chemistry, agricultural chemistry, and materials science .

Why 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Cannot Be Replaced by Other Fluorinated or Non-Fluorinated Benzimidazole Analogs in Research Applications


The substitution of the 4-fluoro group on the benzimidazole scaffold fundamentally alters the compound's electronic properties, lipophilicity, and potential for specific molecular interactions compared to non-fluorinated, differently fluorinated (e.g., 6-fluoro), or alternatively substituted analogs [1][2]. The electron-withdrawing nature and small steric profile of the 4-fluoro substituent influence the basicity of the imidazole ring and the compound's overall dipole moment, which can critically affect binding affinity to biological targets and physicochemical behavior in assays [1]. Furthermore, the distinct chemical shift and coupling patterns in NMR spectroscopy—unique to the 4-fluoro substitution—provide a critical analytical fingerprint for compound identity and purity assessment during research [2]. Generic substitution therefore risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, altering metabolic stability profiles, and invalidating analytical methods.

Product-Specific Quantitative Evidence Guide for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 18645-87-9) vs. Key Analogs


Lipophilicity (LogP) Comparison of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole vs. Non-Fluorinated 1,2-Dimethylbenzimidazole

The 4-fluoro substituent significantly modulates the lipophilicity of the benzimidazole scaffold. The target compound exhibits a calculated XLogP3-AA of 1.9, whereas the non-fluorinated parent compound, 1,2-dimethylbenzimidazole, has a reported LogP of approximately 1.2 to 1.5, representing a quantifiable increase in lipophilicity . This difference can impact membrane permeability and off-target binding in biological systems.

Physicochemical Profiling Lipophilicity Drug Design

NMR Spectral Differentiation: Unique 19F and 1H Signatures for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole vs. 6-Fluoro Isomer

The 4-fluoro substitution yields a distinct 1H NMR and 19F NMR signature compared to the 6-fluoro regioisomer. The 4-fluoro derivative exhibits characteristic coupling patterns (e.g., 3JHF, 4JHF) in 1H NMR for aromatic protons H-5, H-6, and H-7, which differ markedly from the 6-fluoro analog [1]. For example, in the 4-fluoro compound, the fluorine atom couples with H-5 (ortho), H-6 (meta), and H-7 (para), creating a unique multiplet pattern. In the 6-fluoro compound, the fluorine couples with H-4, H-5, and H-7, resulting in a completely different aromatic splitting pattern. This spectral differentiation enables unambiguous identity confirmation and purity assessment in research settings.

Analytical Chemistry NMR Spectroscopy Quality Control

Commercial Availability and Purity Grade: 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole vs. 5,6-Difluoro Analog

4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 18645-87-9) is commercially available with a typical purity specification of 97% to 98% from reputable suppliers . In contrast, the 5,6-difluoro analog (CAS 1662-23-3) is often listed with lower purity grades (e.g., 95%) and more limited availability . The higher purity grade of the 4-fluoro compound reduces the need for additional purification steps prior to use in sensitive assays, offering a tangible procurement advantage for laboratories requiring high-purity starting materials.

Procurement Purity Specifications Chemical Sourcing

Definitive Research and Industrial Application Scenarios for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Based on Verified Evidence


Medicinal Chemistry: SAR Studies Requiring Controlled Modulation of Lipophilicity

In structure-activity relationship (SAR) programs aimed at optimizing drug-like properties, the quantifiable increase in LogP (+0.4 to +0.7 units) afforded by the 4-fluoro substitution relative to the non-fluorinated 1,2-dimethylbenzimidazole provides a controlled variable for probing the impact of lipophilicity on membrane permeability and target engagement. Researchers can select 4-fluoro-1,2-dimethyl-1H-benzo[d]imidazole as a strategic building block when a modest but significant increase in hydrophobicity is desired without introducing the steric bulk or electronic perturbations of larger halogen substituents [1].

Analytical Chemistry: Method Development and Quality Control via 19F NMR

The unique 19F NMR signal and distinct 1H NMR coupling pattern of the 4-fluoro regioisomer enable its use as an internal standard or calibration reference in 19F NMR-based quantitative assays. This is particularly valuable for reaction monitoring and purity assessment in fluorine-containing compound libraries. The unambiguous spectroscopic differentiation from the 6-fluoro regioisomer ensures that analytical methods can reliably confirm the identity of the intended 4-fluoro product, preventing costly errors in downstream synthetic steps or biological evaluations [1].

Chemical Biology: Probe Synthesis for Investigating Fluorine-Sensitive Targets

For biological targets known to be sensitive to fluorine substitution (e.g., certain kinases, cytochrome P450 enzymes, or membrane proteins), 4-fluoro-1,2-dimethyl-1H-benzo[d]imidazole serves as a precise molecular probe. The 4-fluoro substitution, with its unique electronic and steric profile, can be exploited to interrogate fluorine-specific binding pockets or to modulate metabolic stability in a predictable manner. This contrasts with the 6-fluoro or difluoro analogs, which may exhibit different binding affinities or off-target effects due to altered molecular geometry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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